2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone
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Overview
Description
2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone is a natural product found in Streptomyces griseosporeus with data available.
Scientific Research Applications
Antitumor Activity
2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone, also known as COTC, has been extensively studied for its antitumor properties. Research indicates that COTC exhibits significant in vitro cytotoxicity against various tumor cell lines, including those of mouse and human origin. The compound and its analogs have been found to react readily with glutathione, which plays a crucial role in their antitumor activity. This interaction with glutathione seems to be a key factor in the compound's cytotoxic effects against cancer cells, with the required concentrations for 50% cell kill (ID50 values) ranging from 0.5-44 μM depending on the specific analog and tumor line tested (Aghil et al., 1992).
Chemical Reactivity with SH-compounds
COTC's structure and chemical reactivity have been closely examined. It shows a notable tendency to be displaced by SH-compounds, such as glutathione. This unique reactivity is believed to underpin its biological activity, especially in the context of glyoxalase I inhibition (Chimura et al., 1975).
Alternative Mechanism of Antitumor Activity
Recent studies suggest that the antitumor activity of COTC might not be solely due to glyoxalase I inhibition, as previously assumed. Instead, it may involve its role as a substrate for human glutathionyl transferase, leading to the formation of a highly electrophilic glutathionylated compound capable of covalently modifying proteins and nucleic acids, essential for cancer cell functioning (Hamilton et al., 2002).
Synthesis and Structural Analysis
The synthesis of COTC and its analogs has been achieved through various methods, including from (-)-quinic acid and other starting materials. These synthetic approaches have been instrumental in creating derivatives for further study and potential therapeutic applications (Shing & Tang, 1990).
Potential as Targeted Cancer Therapy
Advances in understanding COTC's mechanism of action have led to the development of derivatives designed for targeted cancer therapy. For instance, an estradiol conjugate of a COTC analog has been synthesized for tissue-selective cancer chemotherapy, leveraging the compound's revised mechanism of action (Oaksmith & Ganem, 2009).
Alkylation of Nucleic Acids
COTC has been shown to be capable of alkylating oligonucleotides, supporting the hypothesis that its antitumor activity stems from the alkylation of nucleic acids and proteins critical for cell function, rather than from inhibition of glyoxalase I (Zhang et al., 2002).
Role in Glutathione Transferase-Catalyzed Reactions
The compound has been studied in the context of reactions catalyzed by human glutathione transferase. These studies have provided insights into the metabolic processing of COTC derivatives, which could have implications for the treatment of multidrug-resistant tumors (Hamilton et al., 2003).
Properties
CAS No. |
62532-49-4 |
---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
[(3R,4R,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl (E)-but-2-enoate |
InChI |
InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/b3-2+/t7-,10-,11+/m1/s1 |
InChI Key |
PSJQCAMBOYBQEU-KHSNLZPESA-N |
Isomeric SMILES |
C/C=C/C(=O)OCC1=C[C@H]([C@H]([C@H](C1=O)O)O)O |
SMILES |
CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
Canonical SMILES |
CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
Synonyms |
2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex- 2-enone 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex- 2-enone, (3R-(3alpha,4alpha,5alpha))-isomer COTC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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